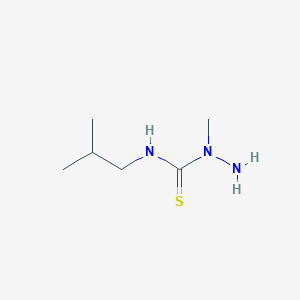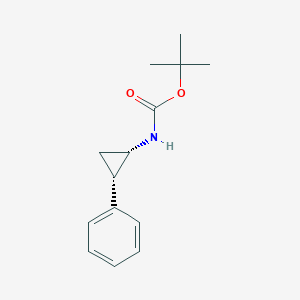
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.
Attachment of the Bromophenyl Methanone Moiety: The final step includes the acylation of the piperidine derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity and interaction with cellular targets.
Chemical Biology: Use as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (3-((Benzyloxy)methyl)piperidin-1-yl)(4-chlorophenyl)methanone
- (3-((Benzyloxy)methyl)piperidin-1-yl)(4-fluorophenyl)methanone
- (3-((Benzyloxy)methyl)piperidin-1-yl)(4-methylphenyl)methanone
Uniqueness
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific properties and enhanced biological activity.
特性
IUPAC Name |
(4-bromophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-19-10-8-18(9-11-19)20(23)22-12-4-7-17(13-22)15-24-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFBOMRAICSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)
![5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2567962.png)
![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)
![N-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2567964.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)

